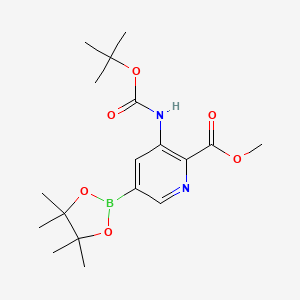

3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester is a boronic acid derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester typically involves the following steps:

Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl (BOC) to prevent unwanted reactions during subsequent steps.

Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed process.

Formation of the Pinacol Ester: The boronic acid is then converted to its pinacol ester form to enhance stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure.

Purification Steps: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Substitution Reactions: The protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound is primarily utilized as a pharmaceutical intermediate in the synthesis of various bioactive molecules. Boronic acids and their esters are well-known for their role in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in drug development. For instance, the synthesis of kinase inhibitors and other therapeutic agents often employs boronic esters like this one as coupling partners .

Case Study: Kinase Inhibitors

A notable example includes the synthesis of ABT-869, a kinase inhibitor developed by Abbott Laboratories, which utilized boronic esters in its late-stage synthesis. This compound has shown promise in cancer therapy, highlighting the relevance of 3-(Boc-amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester in developing targeted treatments .

Reactivity and Versatility

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. Its ability to act as a boron source makes it valuable for synthesizing complex organic molecules efficiently .

Example: Transmetalation Reactions

Research indicates that boronic esters can transmetalate directly without prior hydrolysis, enhancing their utility in synthetic pathways that require high atom economy . This property is particularly beneficial in pharmaceutical synthesis, where minimizing waste is crucial.

Research Insights and Future Directions

Current research continues to explore new applications of this compound beyond traditional uses. The investigation into its role in advanced materials and drug delivery systems is ongoing, with potential implications for personalized medicine and responsive therapeutic systems.

Mecanismo De Acción

The mechanism by which 3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester exerts its effects involves the formation of stable boron-carbon bonds. The boronic acid group interacts with electrophilic species, facilitating the transfer of electrons and the formation of new bonds. This process is often catalyzed by palladium, which undergoes oxidative addition and reductive elimination cycles.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the pyridine ring and BOC-protected amino group.

3-(BOC-Amino)phenylboronic Acid Pinacol Ester: Similar but with a phenyl ring instead of a pyridine ring.

2-Methoxycarbonylphenylboronic Acid Pinacol Ester: Similar but without the BOC-protected amino group.

Uniqueness

3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester is unique due to its combination of a pyridine ring, a BOC-protected amino group, and a boronic acid pinacol ester. This combination provides enhanced stability and reactivity, making it a versatile reagent in various chemical reactions.

This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H27BN2O6

- Molecular Weight : 378.23 g/mol

- CAS Number : 2377606-60-3

- Solubility : Slightly soluble in water, with a melting point ranging from 131°C to 133°C .

The biological activity of boronic acid derivatives, including this compound, is primarily attributed to their ability to act as enzyme inhibitors. They exhibit significant oxophilicity and low toxicity, making them suitable candidates for drug development. This compound specifically targets proteasome inhibition, which is crucial in cancer therapy as it leads to the accumulation of misfolded proteins within cells, triggering apoptosis .

Applications in Cancer Therapy

Recent studies have highlighted the efficacy of boronic acid derivatives in treating various cancers:

- Multiple Myeloma : The compound has shown promising results in inhibiting proteasome activity, which is vital for the survival of myeloma cells. It competes with natural substrates for binding to the proteasome, thereby inducing cell death .

- Breast Cancer : In vivo studies have indicated that this compound can significantly reduce tumor size and enhance survival rates in models of triple-negative breast cancer (TNBC) .

Case Studies and Research Findings

- Proteasome Inhibition Study :

- In Vitro Assays :

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other boronic acid derivatives:

| Compound Name | Cancer Type | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | Multiple Myeloma | <10 | Proteasome Inhibition |

| Velcade® | Multiple Myeloma | 10 | Proteasome Inhibition |

| Ixazomib | Multiple Myeloma | 20 | Proteasome Inhibition |

Propiedades

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O6/c1-16(2,3)25-15(23)21-12-9-11(10-20-13(12)14(22)24-8)19-26-17(4,5)18(6,7)27-19/h9-10H,1-8H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKAJPNNJNIJFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.